molecular formula C10H10N2S B1372734 (5-Pyrid-4-ylthien-2-yl)methylamine CAS No. 937795-98-7

(5-Pyrid-4-ylthien-2-yl)methylamine

Cat. No. B1372734
CAS RN: 937795-98-7
M. Wt: 190.27 g/mol
InChI Key: STUXHGHINJTCIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-Pyrid-4-ylthien-2-yl)methylamine” is represented by the formula C10H10N2S . The InChI key is STUXHGHINJTCIH-UHFFFAOYSA-N .

Scientific Research Applications

Laboratory Chemicals

(5-Pyrid-4-ylthien-2-yl)methylamine: is primarily used as a laboratory chemical . It is a valuable reagent in synthetic chemistry for constructing complex molecules due to its reactive amine group. This compound is often utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals.

Hazardous Material Research

Due to its classification as a hazardous material by OSHA, this compound is also studied for its safety and handling in research environments . Understanding its properties helps in developing safer laboratory practices and emergency response procedures.

Agrochemicals

Pyridine derivatives, like (5-Pyrid-4-ylthien-2-yl)methylamine , are significant in the synthesis of agrochemicals . They serve as modifiers that can alter the properties of compounds, sometimes changing their application, and can act as a unique pharmacophore. This makes them valuable in creating more effective and selective pesticides.

Organic Electronics

The amine group in (5-Pyrid-4-ylthien-2-yl)methylamine can be used in the fabrication of organic electronic materials . Its incorporation into organic semiconductors can improve charge transport properties, which is essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry

In medicinal chemistry, (5-Pyrid-4-ylthien-2-yl)methylamine is explored for its potential to serve as a building block for bioactive molecules . Its pyridine moiety can mimic natural biomolecules, making it a candidate for drug discovery and design.

Material Science

This compound’s ability to form complexes with metals due to its nitrogen atom makes it an interesting subject in material science . It can be used to create new materials with unique electronic or magnetic properties.

Biochemistry

Lastly, (5-Pyrid-4-ylthien-2-yl)methylamine may be used in biochemical studies as a mimic of pyridine-containing coenzymes . This can help in understanding enzyme mechanisms and designing enzyme inhibitors.

Safety and Hazards

“(5-Pyrid-4-ylthien-2-yl)methylamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-pyridin-4-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXHGHINJTCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654822
Record name 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Pyrid-4-ylthien-2-yl)methylamine

CAS RN

937795-98-7
Record name 5-(4-Pyridinyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937795-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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